molecular formula C15H10O5 B192587 5,3',4'-Trihydroxyflavone CAS No. 19852-25-6

5,3',4'-Trihydroxyflavone

Cat. No. B192587
CAS RN: 19852-25-6
M. Wt: 270.24 g/mol
InChI Key: KXPQYWKYYDYOCQ-UHFFFAOYSA-N
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Description

5,3’,4’-Trihydroxyflavone is a nonmutagenic flavonoid shown to inhibit cell proliferation, angiogenesis, and protein kinase . It also induces apoptosis in breast cancer cells .


Synthesis Analysis

The synthesis of 3,7,4΄-trihydroxyflavone (resokaempferol), a compound similar to 5,3’,4’-Trihydroxyflavone, was achieved from 2,2΄,4-trihydroxychalcone by H2O2/NaOH .


Molecular Structure Analysis

The molecular structure of 5,3’,4’-Trihydroxyflavone is complexed with the flavonoids and its molecular dynamics simulation revealed that Glu113 forms a hydrogen bond with the flavonoid inhibitors .


Chemical Reactions Analysis

Unfortunately, there is limited information available on the chemical reactions of 5,3’,4’-Trihydroxyflavone .


Physical And Chemical Properties Analysis

5,3’,4’-Trihydroxyflavone has a molecular formula of C15H10O5, an average mass of 270.237 Da, and a monoisotopic mass of 270.052826 Da . It has a boiling point of 544.4±50.0 °C at 760 mmHg, a density of 1.5±0.1 g/cm3, and a vapor pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

Nutraceutical Potential

Tricin, a derivative of 5,3',4'-Trihydroxyflavone, found in cereal grains, is recognized for its potential health benefits. It is suggested that tricin could be utilized as a nutraceutical, and there is interest in the metabolic engineering of cereal grains to enhance their tricin content (Zhou, Fukushi, Wollenweber, Ibrahim, 2008).

Antioxidant and Anti-Inflammatory Activities

Trihydroxyflavones, including 5,3',4'-Trihydroxyflavone, have shown potential as antioxidants and anti-inflammatory agents. They are effective in scavenging reactive oxygen and nitrogen species and inhibiting proinflammatory pathways mediated by cyclooxygenase and 5-lipoxygenase enzymes (Gomes, Couto, Alves, Dias, Freitas, Porto, Duarte, Fernandes, 2012).

Neuroprotective and Antioxidant Properties

3-Fluorinated derivatives of 5,3',4'-Trihydroxyflavone have been synthesized, displaying enhanced antioxidant activity while retaining neuroprotective properties. These compounds also serve as NMR probes for detecting structural changes during radical scavenging actions (Alshammari, Kucheryavy, Ashpole, Colby, 2020).

Potential Antiangiogenic and Immunomodulatory Effects

Apigenin, a variant of 5,3',4'-Trihydroxyflavone, exhibits antiproliferative, proapoptotic, antiangiogenic, and immunomodulatory effects. It affects cellular metabolism and has been studied for its potential therapeutic applications in various diseases (Ghițu, Schwiebs, Radeke, Avram, Zupkó, Bor, Pavel, Dehelean, Oprean, Bojin, Farcas, Şoica, Duicu, Danciu, 2019).

Anticancer and DNA Binding Properties

Baicalein, another derivative of 5,3',4'-Trihydroxyflavone, is known for its broad spectrum of biological activities. Studies reveal its structural characteristics and suggest its potential for intercalation within DNA double helix, which could be relevant for its anticancer properties (Rossi, Meyer, Constantinou, Caruso, Castelbuono, O’Brien, Narasimhan, 2001).

Inhibition of Osteoclast Formation

A study identified 3',4',7-Trihydroxyflavone as an inhibitor of osteoclast formation, suggesting its potential in treating diseases related to bone density and strength (Kang, Lee, Moon, Yim, 2015).

Anti-HIV and Antiviral Activities

5,6,7-Trihydroxyflavone, closely related to 5,3',4'-Trihydroxyflavone, has demonstrated potent inhibitory effects on the activities of reverse transcriptases from various viruses, indicating its potential as an antiviral agent (Ono, Nakane, Fukushima, Chermann, Barré-Sinoussi, 1989).

Allelopathic Potential

Isoflavones derived from 5,3',4'-Trihydroxyflavone have been identified in the root exudate of Desmodium uncinatum, showing potential allelopathic effects that could be utilized in agricultural practices (Tsanuo, Hassanali, Hooper, Khan, Kaberia, Pickett, Wadhams, 2003).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-5-4-8(6-11(9)18)14-7-12(19)15-10(17)2-1-3-13(15)20-14/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPQYWKYYDYOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173602
Record name 5,3',4'-Trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,3',4'-Trihydroxyflavone

CAS RN

19852-25-6
Record name 5,3',4'-Trihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019852256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,3',4'-Trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
J Hyun, Y Woo, DS Hwang, G Jo, S Eom, Y Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Even hydroxyflavones show diverse biological functions, they have two common features such as showing antioxidative effects and containing hydroxyl groups. The authors tested the …
Number of citations: 56 www.sciencedirect.com
CK Lee, CK Lu, YH Kuo, JZ Chen… - Journal of the Chinese …, 2004 - Wiley Online Library
Two new prenylated flavanones, ficubee A and ficubee B, respectively, as 7,8‐(2,2‐dimethylpyrano)‐6‐prenyl‐5,3′,4′‐trihydroxyflavone and 6,7‐(2,2‐dimethylpyrano)‐8‐prenyl‐5,3…
Number of citations: 65 onlinelibrary.wiley.com
AR Ibrahim, YJ Abul-Hajj - Applied and environmental …, 1989 - Am Soc Microbiol
The conversion of 5-hydroxyflavone by various microorganisms was studied. Among them, Streptomyces fulvissimus was the sole microbe which produced a new polar metabolite from …
Number of citations: 30 journals.asm.org
E Avdeeva, E Shults, M Skorokhodova… - Planta Medica …, 2018 - thieme-connect.com
Five flavonoids were isolated from leaves of Saussurea controversa, one new flavonoid (5), three described for the first time from the genus Saussurea (1, 2, and 4), and one described …
Number of citations: 17 www.thieme-connect.com
J Zhao, Q Ma, B Zhang, P Guo, Z Wang… - Journal of Chemical …, 2021 - ACS Publications
COVID-19 caused by a novel coronavirus (SARS-CoV-2) has been spreading all over the world since the end of 2019, and no specific drug has been developed yet. 3C-like protease (…
Number of citations: 4 pubs.acs.org
AL Syarifah, R Retnowati - Pharmaceutical Sciences and …, 2019 - scholarhub.ui.ac.id
The flavonoids derived from Eugenia polyantha leaves were characterized by rapid and low cost approach. The aim of this research is to characterize secondary metabolite profile of …
Number of citations: 17 scholarhub.ui.ac.id
M Aritomi, T Kumori, T Kawasaki - Phytochemistry, 1985 - Elsevier
Besides 7-(2-O-β-D-glucuronyl-β-D-glucuronyloxy)-5,3′,4′-trihydroxyflavone, scutellarin, rosmarinic acid and caffeic acid, two cyanogenic glycosides have been isolated from the …
Number of citations: 80 www.sciencedirect.com
YH Park, SH Lee, YK Woo, YH Lim - Bulletin of the Korean …, 2009 - koreascience.kr
Primuletin, chrysin, and luteolin show vasorelaxing, anti oxidative, and chemopreventive effects, respectively. 1-3 All of these molecules are flavones, which are subclasses offlavonoids …
Number of citations: 14 koreascience.kr
S Borkosky, DA Valdés, A Bardón, JG Díaz, W Herz - Phytochemistry, 1996 - Elsevier
Aerial parts of Eirmocephala megaphylla afforded one known and one new glaucolide, four known piptocarphols, 3,6-dimethoxy-5,3′-4′-trihydroxyflavone, loliolide and 7-epiloliolide. …
Number of citations: 42 www.sciencedirect.com
MCBV Alarcon, JLC Lopes, W Herz - Planta medica, 1990 - thieme-connect.com
The sesquiterpene lactone glaucolide B was isolated from the molluscicidal extract of Vernonia eremophila Mart, and shown to be responsible for the molluscicidal activity. …
Number of citations: 21 www.thieme-connect.com

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